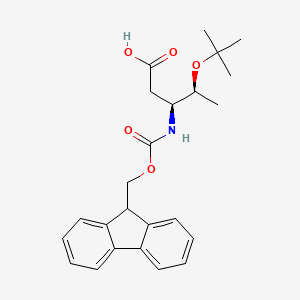

Fmoc-O-tert-butyl-D-beta-homothreonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

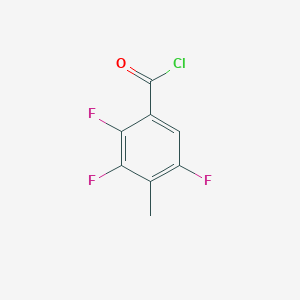

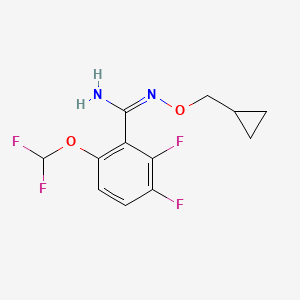

Fmoc-O-tert-butyl-D-beta-homothreonine is a biochemical used in proteomics research . It has a molecular formula of C23H27NO5 and a molecular weight of 397.46 .

Molecular Structure Analysis

The IUPAC name for Fmoc-O-tert-butyl-D-beta-homothreonine is (3S,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxypentanoic acid . The InChI code is 1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 .Physical And Chemical Properties Analysis

Fmoc-O-tert-butyl-D-beta-homothreonine is a white solid . It has a molecular weight of 411.5 and a molecular formula of C24H29NO5 .Aplicaciones Científicas De Investigación

Synthesis of Peptides

Fmoc-O-tert-butyl-D-beta-homothreonine is a type of Fmoc-protected amino acid. Fmoc-protected amino acids are commonly used in the synthesis of peptides . The Fmoc group protects the amino group during peptide synthesis, and can be removed under basic conditions when no longer needed .

Biomedical Research

Fmoc amino acids, including Fmoc-O-tert-butyl-D-beta-homothreonine, have attracted growing interest in biomedical research . They are particularly useful in the design and development of novel effective hydrogelators, biomaterials, or therapeutics .

Crystallography Studies

The crystal structures of Fmoc amino acids can provide valuable insights into their structural and supramolecular features . These insights can be essential for understanding the properties of these compounds and designing new materials .

Computational Chemistry

Fmoc-O-tert-butyl-D-beta-homothreonine can be used in computational chemistry studies . For example, its structure can be optimized using density functional theory (DFT) to investigate its conformational and energy landscape .

Proteomics Research

Fmoc-O-tert-butyl-D-beta-homothreonine is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and Fmoc-protected amino acids can be used to synthesize peptides for proteomic analysis .

Drug Design

The use of competitive inhibitors to disrupt protein-protein interactions holds great promise for the treatment of disease . Fmoc-O-tert-butyl-D-beta-homothreonine, as a type of Fmoc-protected amino acid, could potentially be used in the design of such inhibitors .

Propiedades

IUPAC Name |

(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-tert-butyl-D-beta-homothreonine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)